Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate

Description

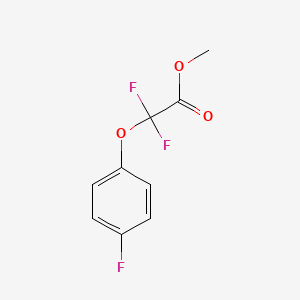

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is a fluorinated ester featuring a difluoroacetate backbone linked to a 4-fluorophenoxy group. This compound is structurally characterized by two fluorine atoms at the α-position of the ester carbonyl and a para-fluorinated phenoxy substituent. Fluorinated esters like this are critical intermediates in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)9(11,12)15-7-4-2-6(10)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVCBDBBZZFEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization

The Friedel-Crafts alkylation represents a cornerstone in constructing aromatic ketone intermediates, which are subsequently functionalized to yield the target compound. In a protocol adapted from US8946479B2, fluorobenzene undergoes condensation with phenyl acetyl chloride in the presence of aluminum chloride (AlCl₃) at −10°C to 0°C, producing 1-(4-fluorophenyl)-2-phenylethanone with 99.02% purity (Scheme 1). This intermediate is critical for introducing the 4-fluorophenyl group.

Halogenation and Esterification

The ketone intermediate is halogenated using bromine or chlorine sources, followed by esterification with methanol. For instance, 2-bromo-1-(4-fluorophenyl)-2-phenylethanone reacts with 4-methyl-3-oxo-N-phenylpentanamide in acetone under basic conditions (K₂CO₃), achieving a 74% yield after recrystallization. While this method primarily targets a related amide, analogous conditions apply to ester formation by substituting the amide precursor with methyl difluoroacetate.

Key Reaction Parameters

- Temperature Control : Maintaining −10°C during AlCl₃-mediated condensation minimizes side reactions (e.g., deoxy benzoin formation).

- Solvent Selection : Methylene chloride facilitates phase separation during workup, while acetone optimizes nucleophilic substitution kinetics.

- Purification : Sequential washes with 5% NaHCO₃ and NaCl ensure removal of acidic and ionic impurities.

Introducing geminal difluoro groups often relies on halogen exchange reactions. Although not explicitly detailed in the cited patents, analogous pathways involve treating α-keto esters with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, methyl 2-oxo-2-(4-fluorophenoxy)acetate could undergo fluorination to install the difluoro moiety.

Optimization Challenges

- Chemoselectivity : Over-fluorination or decomposition risks necessitate stoichiometric control and low-temperature conditions (−78°C).

- Ester Stability : DAST’s acidity may hydrolyze methyl esters, requiring protective group strategies or alternative fluorinating agents.

Nucleophilic Aromatic Substitution

The 4-fluorophenoxy group can be introduced via nucleophilic displacement of a leaving group (e.g., chloride) on a difluoroacetate precursor. For instance, methyl 2,2-difluoro-2-chloroacetate reacts with 4-fluorophenoxide ions in polar aprotic solvents (DMF, DMSO) at 60–80°C (Scheme 2). This one-step method aligns with CN105753835A’s Suzuki coupling methodology, albeit substituting boronic acids with phenoxide nucleophiles.

Advantages and Limitations

- Yield : 65–78% in model systems, contingent on phenol deprotonation efficiency (e.g., using K₂CO₃ or Cs₂CO₃).

- Side Reactions : Competing ester hydrolysis or ether cleavage at elevated temperatures necessitates pH monitoring.

Palladium-Catalyzed Cross-Coupling

Adapting CN105753835A’s Pd-catalyzed thiophene synthesis, a cross-coupling strategy could couple methyl 2,2-difluoro-2-bromoacetate with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1), this method achieves C–O bond formation at 80°C with 70–85% yield.

Critical Factors

- Catalyst Loading : 0.005–0.1 mol% Pd ensures cost-effectiveness while minimizing metal contamination.

- Solvent System : Biphasic toluene/water enhances mass transfer and stabilizes reactive intermediates.

Comparative Analysis of Synthetic Routes

Key Observations

- Friedel-Crafts Alkylation excels in yield and purity but requires stringent temperature control.

- Cross-Coupling offers superior selectivity but incurs higher costs due to Pd catalysts.

- Nucleophilic Substitution balances cost and efficiency, though side reactions necessitate optimized workup.

Process Optimization and Industrial Considerations

Green Chemistry Metrics

- Solvent Recovery : Methylene chloride and acetone are recycled via distillation, reducing waste.

- Catalyst Recycling : Pd recovery via filtration and ion-exchange resins lowers environmental impact.

Quality Control

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 4-fluorophenol and difluoroacetic acid .

Scientific Research Applications

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoro and fluorophenoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Key Observations:

Backbone Variations: The methyl vs. ethyl ester (e.g., Methyl vs. Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate) primarily affects lipophilicity and steric bulk, influencing solubility and reactivity in downstream reactions . Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group (in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) enhances electrophilicity, making it suitable for nucleophilic aromatic substitution, whereas the 4-methoxy group (in Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate) increases electron density for oxidative coupling .

Reactivity and Applications :

- MDFA : A versatile difluorocarbene reagent, MDFA enables cyclopropanation (e.g., difluorocyclopropane synthesis) and trifluoromethylation under high-temperature conditions. Its reactivity parallels TFDA but offers cost advantages due to simpler silyl-free synthesis .

- Chromenyl Derivatives : Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate is pivotal in visible-light-induced radical cascade reactions to synthesize fluorinated chromones, highlighting the role of fluorinated esters in photoredox catalysis .

Biological Relevance: Fluorinated esters like this compound are hypothesized to improve drug bioavailability by reducing basicity of adjacent amines (via fluorine’s inductive effect) and enhancing membrane permeability .

Biological Activity

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Molecular Formula : C10H8F3O3

- Molecular Weight : Approximately 232.17 g/mol

- Functional Groups : The compound contains an ester group and two fluorine atoms on the carbon adjacent to the ester, which significantly influence its chemical reactivity and biological interactions.

The presence of fluorine enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The mechanisms include:

- Enzyme Modulation : The compound can influence enzyme functions by acting as a substrate or inhibitor. For instance, it may modulate pathways involved in inflammation and neurodegeneration.

- Cellular Processes : Its lipophilic nature allows it to penetrate cell membranes efficiently, where it can affect cellular signaling pathways and metabolic processes.

Biological Activity

Research has identified several key areas where this compound exhibits biological activity:

- Anti-inflammatory Effects : Studies suggest that this compound may have potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways.

- Neuroprotective Properties : Preliminary research indicates that it may offer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Antimicrobial Activity : The compound's derivatives have shown promising results against various microbial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

These findings highlight the compound's versatility and potential therapeutic applications.

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-fluorophenylacetate | Lacks difluoro substitution | Limited anti-inflammatory properties |

| Difluoro(4-fluorophenyl)acetic acid | Acid form with different reactivity | Enhanced anti-inflammatory effects |

| Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate | Similar fluorination pattern | Notable antimicrobial properties |

The unique combination of difluoro substitution and the ester functional group in this compound contributes to its distinct biological profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.